4-Chloro-3,5-dihydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGSLMYJNTJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144915 | |
| Record name | alpha-Resorcylic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102338-87-4 | |
| Record name | alpha-Resorcylic acid, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102338874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Resorcylic acid, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 3,5 Dihydroxybenzoic Acid
Synthetic Routes for the Preparation of the 4-Chloro-3,5-dihydroxybenzoic Acid Core Structure
The synthesis of the this compound core is a critical process, enabling access to a scaffold with significant potential in various scientific domains. The strategic placement of the chloro and dihydroxy functionalities on the benzoic acid ring presents unique synthetic challenges and has led to the development of several preparative strategies.
Direct Halogenation Strategies of Dihydroxybenzoic Acid Scaffolds
Direct halogenation of a pre-existing dihydroxybenzoic acid scaffold, specifically 3,5-dihydroxybenzoic acid, represents a primary and straightforward approach to introduce the chlorine atom at the desired C4 position. wikipedia.org 3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is a dihydroxybenzoic acid that serves as a common starting material. wikipedia.orghmdb.ca
The reactivity of the aromatic ring in 3,5-dihydroxybenzoic acid is significantly influenced by the two hydroxyl groups, which are activating and ortho-, para-directing. This electronic characteristic facilitates electrophilic substitution reactions, such as halogenation. The chlorine atom is directed to the C2, C4, or C6 positions, which are activated by the hydroxyl groups. The specific regioselectivity for the C4 position to yield this compound is influenced by the reaction conditions.
Key parameters that are typically optimized to achieve the desired monochlorination at the C4 position include:
Chlorinating Agent: Various chlorinating agents can be employed, with the choice influencing the reactivity and selectivity of the reaction.
Solvent: The solvent system plays a crucial role in modulating the reactivity of both the substrate and the chlorinating agent.
Temperature: Control of the reaction temperature is essential to prevent over-halogenation and the formation of undesired byproducts, such as dichlorinated or trichlorinated species.
Catalyst: In some instances, a catalyst may be used to enhance the rate and selectivity of the chlorination reaction.
While direct halogenation offers a concise route, challenges such as achieving high regioselectivity and minimizing the formation of poly-halogenated byproducts must be carefully addressed through meticulous optimization of the reaction conditions.
Multi-step Regiospecific and Stereoselective Synthetic Pathways
To overcome the selectivity challenges associated with direct halogenation, multi-step synthetic sequences are often employed to ensure the precise installation of the chloro and dihydroxy functionalities. These routes typically involve the use of protecting groups and a series of transformations to build the target molecule with high control over the substitution pattern.
One plausible, though not explicitly detailed in the provided context for this specific molecule, general approach could involve:
Starting Material Selection: A commercially available and suitably substituted benzene (B151609) derivative is chosen as the starting point. This could be a compound with a pre-existing carboxyl group or a precursor that can be readily converted to a carboxylic acid.
Introduction of Functional Groups: A sequence of reactions is carried out to introduce the hydroxyl and chloro groups in the desired 3, 4, and 5 positions. This might involve nitration, reduction, diazotization, and substitution reactions.
Use of Protecting Groups: To control the regiochemistry of the reactions, protecting groups may be used to temporarily block certain positions on the aromatic ring, directing subsequent functionalization to the desired locations.
Deprotection and Final Transformation: Once all the required substituents are in place, the protecting groups are removed to unveil the final this compound structure.
While multi-step syntheses are generally longer, they offer the advantage of unambiguous and predictable outcomes, which is crucial for the preparation of analytically pure material for further studies.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic approaches could be applied to various steps of a synthetic sequence.
For instance, catalytic hydrogenation is a common method for the reduction of nitro groups to amines, which can be a key step in a multi-step synthesis. researchgate.net Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. researchgate.net
Furthermore, the development of novel catalytic systems for direct C-H activation and halogenation could provide more efficient and atom-economical routes to the target compound. Research in this area is ongoing and aims to replace traditional stoichiometric reagents with more environmentally benign catalytic alternatives. While specific catalytic methods for the direct synthesis of this compound are not detailed in the provided results, the principles of catalytic chemistry are highly relevant to its potential preparation.
Derivatization and Analog Development of this compound
The core structure of this compound serves as a versatile template for the development of a wide range of derivatives and analogs. These modifications are often pursued to modulate the physicochemical properties, biological activity, and potential applications of the parent compound.
Esterification and Amidation Reactions for Biological Probes
The carboxylic acid and hydroxyl groups of this compound are amenable to a variety of chemical transformations, with esterification and amidation being particularly important for creating derivatives with tailored properties. These reactions are often employed to generate biological probes, which are molecules designed to interact with and report on biological systems.
Esterification: The reaction of the carboxylic acid moiety with various alcohols in the presence of an acid catalyst or a coupling agent leads to the formation of esters. This modification can alter the lipophilicity, membrane permeability, and metabolic stability of the parent compound. For example, the synthesis of methyl esters of similar dihalogeno-4-hydroxybenzoic acids has been reported. researchgate.net
Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine using a suitable coupling agent. Amidation can introduce new functional groups and interaction points, potentially enhancing the binding affinity and selectivity of the molecule for a specific biological target.
The development of novel derivatization reagents, such as 4-bromo-N-methylbenzylamine, can facilitate the analysis of carboxylic acids like this compound in biological matrices using techniques like HPLC-MS. nih.gov
Incorporation of Heterocyclic Moieties and Conjugate Synthesis
To further explore the chemical space and potential applications of this compound, its structure can be elaborated by incorporating heterocyclic moieties or by synthesizing conjugates with other molecules.
Heterocyclic Moieties: Heterocycles are ubiquitous in biologically active compounds and can impart a wide range of properties. The hydroxyl or carboxylic acid groups of this compound can serve as handles for the attachment of various heterocyclic rings. For instance, the interaction of similar dihalogeno-4-methoxy-benzoic acid hydrazides with acetylacetone (B45752) has been shown to form pyrazole (B372694) derivatives. researchgate.net
Conjugate Synthesis: The synthesis of conjugates involves linking this compound to another molecular entity, such as a peptide, a sugar, or a fluorescent tag. This strategy can be used to target the molecule to specific cells or tissues, to enhance its water solubility, or to enable its visualization in biological systems.
The synthesis of such complex derivatives often requires a careful selection of coupling strategies and protecting group manipulations to ensure the desired outcome.
Design and Synthesis of Prodrugs and Targeted Delivery Systems
The therapeutic potential of many active pharmaceutical ingredients (APIs) is often limited by suboptimal physicochemical properties, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. A well-established strategy to overcome these limitations is the prodrug approach, where the active drug molecule is chemically modified into an inactive form that, after administration, converts back to the parent drug in the body. For this compound, with its two phenolic hydroxyl groups and a carboxylic acid moiety, several prodrug strategies can be conceptualized to improve its delivery and efficacy.
A primary approach involves the esterification of one or more of the functional groups. Ester prodrugs are widely used because they can mask polar groups, thereby increasing lipophilicity and enhancing membrane permeability. nih.gov Following absorption, these esters are readily cleaved by ubiquitous esterase enzymes in the plasma and tissues to release the active parent drug. nih.gov
For instance, in the development of therapies for ocular conditions like age-related macular degeneration (AMD), ester prodrugs have been synthesized to improve the concentration of the active compound at the back of the eye after topical administration. nih.gov A study on a dual inhibitor of VEGFr2 and Src family kinases, which shares a substituted 4-chlorophenol (B41353) core, demonstrated that creating benzoyl ester analogues improved thermal stability and facilitated delivery. nih.gov The hydrolysis rates of these ester prodrugs were carefully studied to ensure they converted to the active compound in vivo, providing therapeutic concentrations in the target tissues. nih.gov This same principle could be applied to this compound, where esterification could create a more lipophilic molecule suitable for topical delivery or improved oral absorption.
The design of such prodrugs requires a careful balance. The ester linkage must be stable enough for formulation and administration but labile enough for efficient enzymatic cleavage at the target site. The choice of the ester promoiety can be optimized to control the rate of hydrolysis. nih.gov
Beyond simple esterification, targeted delivery systems represent a more sophisticated approach. These systems aim to concentrate the drug at the site of action, minimizing systemic exposure and associated side effects. This can be achieved by conjugating the drug or its prodrug to a targeting moiety or encapsulating it within a nanocarrier. Examples of such systems include:
Aptamer-functionalized nanoparticles: Aptamers, which are short single-stranded DNA or RNA molecules, can bind to specific cell surface proteins, such as nucleolin, which is often overexpressed on cancer cells. nih.gov A nanoparticle loaded with a drug could be decorated with these aptamers to achieve targeted delivery to tumor tissues. nih.gov
Hyaluronidase-responsive nanoparticles: Some tumors overexpress enzymes like hyaluronidase. Nanoparticles can be designed to be stable in general circulation but to release their drug payload in the presence of this enzyme, providing site-specific drug release. nih.gov
The table below outlines potential prodrug strategies for this compound based on established chemical principles.
| Prodrug Strategy | Target Functional Group(s) | Potential Promoieties | Rationale & Activation Mechanism |
| Ester Prodrugs | Carboxylic Acid, Phenolic Hydroxyls | Alkyl (e.g., methyl, ethyl), Pivaloyl, Benzoyl | Increase lipophilicity for enhanced membrane permeability. Activated by esterase enzymes in plasma and tissues. nih.govnih.gov |
| Amino Acid Conjugates | Carboxylic Acid | Glycine, Alanine, etc. | May utilize amino acid transporters for improved absorption. Activated by peptidases or esterases. science.gov |
| Phosphate (B84403) Esters | Phenolic Hydroxyls | Phosphate group | Significantly increases aqueous solubility for parenteral formulations. Activated by alkaline phosphatase enzymes. science.gov |
These strategies, drawn from successes with other phenolic and carboxylic acid-containing drugs, provide a clear roadmap for the rational design of prodrugs and delivery systems for this compound. nih.govnih.govscience.gov
Sustainable and Green Chemistry Principles in this compound Production
The chemical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. epa.gov The production of specialty chemicals like this compound can benefit significantly from these principles, moving away from traditional, often harsh, synthetic methods toward more sustainable alternatives.
The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for this transition. wjarr.com Key principles relevant to the synthesis of this compound include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, increasing energy efficiency, and utilizing renewable feedstocks. epa.govwjarr.com
Traditional synthesis of related compounds, such as 3,5-dihydroxybenzoic acid, often involves high temperatures and harsh reagents. For example, one method involves the sulfonation of benzoic acid with fuming sulfuric acid followed by an alkaline fusion with sodium and potassium hydroxides at temperatures between 280–310°C, a highly energy-intensive process. orgsyn.org Similarly, the synthesis of 4-chloro-3,5-dinitrobenzoic acid from 4-chlorobenzoic acid uses concentrated sulfuric and nitric acids at elevated temperatures, generating significant acidic waste. guidechem.com
In contrast, green chemistry promotes the development of processes that operate under milder conditions. wjarr.com The application of these principles to the synthesis of benzoic acid derivatives is an active area of research.
Key Green Chemistry Approaches:
| Green Chemistry Principle | Application in Benzoic Acid Derivative Synthesis | Research Finding/Example |
| Use of Renewable Feedstocks | Synthesizing benzoic acid derivatives from biomass instead of petroleum. | Lignin, a major component of plant biomass, can be broken down into valuable benzoic acid derivatives like p-hydroxybenzoic acid, vanillic acid, and syringic acid, which can serve as precursors for APIs. rsc.org |
| Biocatalysis | Using enzymes or whole-cell microorganisms to perform chemical transformations. | A multi-enzyme cascade in E. coli has been developed for the efficient synthesis of 4-hydroxybenzoic acid from L-tyrosine, a renewable feedstock, under mild conditions. nih.gov This avoids the high temperatures and pressures of the traditional Kolbe-Schmitt reaction. nih.gov |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Photocatalysis, which uses light to drive chemical reactions, can enable syntheses at low temperatures, as demonstrated in the production of artemisinin. nih.gov Mechanochemistry uses mechanical energy to initiate reactions, often reducing or eliminating the need for solvents and heat. nih.gov |
| Waste Prevention | Designing syntheses with high atom economy to minimize by-products. | Innovations in chemical reactions aim to maximize the incorporation of all materials used in the process into the final product, thereby generating less waste. wjarr.com |
The shift towards sustainability involves a "demand orientation," where renewable starting materials like lignin-based benzoic acid derivatives are seen as valuable platforms for producing more complex molecules. rsc.org This approach not only provides a greener route to existing chemicals but also opens up possibilities for new, sustainable products derived from biomass. rsc.org By integrating biocatalysis, renewable feedstocks, and energy-efficient reaction conditions, the manufacturing process for this compound and related compounds can be fundamentally redesigned to be safer, more efficient, and environmentally benign.
Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 3,5 Dihydroxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Chloro-3,5-dihydroxybenzoic acid. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.
¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. The two aromatic protons at positions C2 and C6 are chemically equivalent. Therefore, they are expected to produce a single signal (a singlet) in the aromatic region of the spectrum. The chemical shift of this singlet would be influenced by the deshielding effect of the carboxylic acid and the shielding effects of the two hydroxyl groups. The acidic proton of the carboxyl group and the protons of the two phenolic hydroxyl groups will typically appear as broad singlets that can be exchanged with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, only five distinct carbon signals are expected: one for the carboxyl group, and four for the aromatic ring (C1, C2/C6, C3/C5, and C4). The chemical shifts can be predicted by considering the substituent effects on the benzene (B151609) ring. For instance, the carbons bearing the hydroxyl groups (C3/C5) would appear significantly upfield compared to unsubstituted benzene, while the carbon attached to the chlorine atom (C4) and the carboxyl group (C1) would be shifted downfield.
The following table provides predicted NMR chemical shift values based on data from analogous compounds like 3,5-dihydroxybenzoic acid and 4-chlorobenzoic acid. rsc.orgchemicalbook.com
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~13.0 (broad s, 1H) | -COOH |
| ~9.8 (broad s, 2H) | Ar-OH |
| ~7.0 (s, 2H) | H-2, H-6 |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O |
| ~158 | C-3, C-5 |
| ~130 | C-1 |
| ~120 | C-4 |
| ~108 | C-2, C-6 |
Mass Spectrometry (MS) Techniques for High-Resolution Identification and Quantification
Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound and for studying its fragmentation patterns, which aids in structural confirmation.
High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the elemental formula C₇H₅ClO₄. A key characteristic in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) with a characteristic intensity ratio of approximately 3:1.
Electron ionization (EI-MS) would likely lead to predictable fragmentation pathways, including:
Loss of a hydroxyl radical (·OH) from the carboxyl group.
Loss of water (H₂O) involving a carboxyl proton and an ortho-hydroxyl group.
Decarboxylation , with the loss of CO₂ or the ·COOH radical.
Loss of a chlorine radical (·Cl) .
Electrospray ionization (ESI), a softer ionization technique often coupled with liquid chromatography, would typically show a prominent deprotonated molecular ion [M-H]⁻ in negative ion mode.
| Predicted High-Resolution Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M(³⁵Cl)-H]⁻ | 186.9804 |
| [M(³⁷Cl)-H]⁻ | 188.9775 |
Chromatographic Separations for Purity Assessment and Isomer Differentiation
Chromatographic techniques are paramount for separating this compound from starting materials, byproducts, and, most importantly, its structural isomers (e.g., 3-Chloro-4,5-dihydroxybenzoic acid).
Reversed-phase HPLC (RP-HPLC) is the most suitable and widely used method for the analysis of phenolic acids. unipi.it A typical method would involve a C18 or a Phenyl-Hexyl stationary phase, which provides retention based on the compound's hydrophobicity. Given the polarity of the hydroxyl and carboxyl groups, a gradient elution is often preferred for optimal separation. The mobile phase would typically consist of an aqueous component (water with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization) and an organic component (acetonitrile or methanol). sielc.comekb.eg Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength corresponding to one of the compound's absorption maxima. sielc.comhelixchrom.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also offer enhanced selectivity for separating closely related isomers. sielc.com
| Typical HPLC Parameters | |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm and ~300 nm |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility. Therefore, a derivatization step is required to convert the polar -OH and -COOH groups into less polar, more volatile ethers and esters. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process converts the analyte into its tris-trimethylsilyl (3TMS) derivative. nist.gov
The resulting derivatized compound can be readily analyzed by GC, typically on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The method is highly sensitive, especially when coupled with a mass spectrometer (GC-MS), which allows for both quantification and identification based on the specific mass spectrum of the derivatized analyte. nih.gov
Capillary Electrophoresis (CE) offers an alternative and powerful technique for the analysis and separation of ionic species like this compound. sciex.com The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio. nih.gov
For analysis, a fused-silica capillary is used with a background electrolyte (BGE) of a specific pH. To analyze the benzoic acid derivative, a buffer with a pH above its pKa (typically a borate (B1201080) or phosphate (B84403) buffer with pH > 7) is used to ensure the carboxyl group is deprotonated, giving the molecule a negative charge. It will then migrate toward the anode. The separation of isomers, which can be challenging in HPLC, is often achievable in CE. The resolution can be further enhanced by adding modifiers to the buffer, such as cyclodextrins, which can form inclusion complexes with the analytes to different extents, thereby altering their effective mobility. nih.gov
Vibrational and Electronic Spectroscopy for Functional Group Analysis (Infrared and Ultraviolet-Visible Spectroscopy)
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. Superimposed on this may be the O-H stretching from the phenolic groups. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxyl group would appear around 1700 cm⁻¹. Other significant peaks include C-O stretching for the phenols and carboxylic acid, aromatic C=C stretching, and a C-Cl stretching vibration in the lower frequency region. nih.gov
| Predicted IR Absorption Bands | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~3400 (broad) | O-H stretch (Phenol) |
| ~1700 | C=O stretch (Carboxyl) |
| ~1600, ~1450 | C=C stretch (Aromatic ring) |
| ~1250 | C-O stretch |
| ~750 | C-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring. The benzoic acid structure serves as the basic chromophore. The two hydroxyl groups and the chlorine atom act as auxochromes, which typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). Based on data for 3,5-dihydroxybenzoic acid (λmax ≈ 250 nm, 308 nm) and 3,4-dihydroxybenzoic acid (λmax ≈ 294 nm), it is predicted that this compound will exhibit strong absorption bands in the UV region. sielc.comsielc.comresearchgate.net
| Predicted UV-Vis Absorption Maxima (in Methanol) | | | :--- | | λmax (nm) | | ~210 | | ~255 | | ~305 |
Solid State Chemistry and Structural Investigations of 4 Chloro 3,5 Dihydroxybenzoic Acid
Crystallographic Analysis and Polymorphism of 4-Chloro-3,5-dihydroxybenzoic Acid
The study of the crystalline state of this compound is fundamental to understanding its physical and chemical properties. Crystallographic techniques such as single-crystal and powder X-ray diffraction are indispensable tools in this endeavor, offering insights into the three-dimensional arrangement of molecules and the potential for polymorphism.
Single-Crystal X-ray Diffraction for Crystal Structure Determination
A hypothetical table of crystallographic data for a potential polymorph of this compound, based on common crystal systems for such organic molecules, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 795.4 |
Powder X-ray Diffraction for Polymorph Identification and Purity
Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline phases and the assessment of sample purity. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is determined by its crystal structure. The presence of multiple crystalline forms, or polymorphs, of a single compound can be readily detected by PXRD, as each polymorph will exhibit a distinct diffraction pattern.
For this compound, PXRD would be the primary tool to screen for and identify different polymorphic forms. By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one can determine the polymorphic identity and purity of the material. While specific PXRD data for polymorphs of this compound is not available, the principles of analysis are well-established. For example, a study on 2-chloro-4-nitrobenzoic acid utilized PXRD to identify the phases present in various samples.
Cocrystallization and Salt Formation Strategies Involving this compound
Cocrystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid materials. acs.org By combining two or more different molecules in a single crystal lattice, it is possible to create novel materials with tailored properties. This compound, with its array of hydrogen bond donors (carboxylic acid and hydroxyl groups) and acceptors (carbonyl oxygen and hydroxyl oxygens), is an excellent candidate for forming cocrystals and salts with other molecules, including active pharmaceutical ingredients (APIs).
The formation of a cocrystal versus a salt is primarily determined by the difference in the pKa values of the interacting components. A ΔpKa (pKa of the base - pKa of the acid) of less than 0 generally leads to a cocrystal, while a value greater than 3 typically results in salt formation. The region between 0 and 3 can yield either a salt or a cocrystal.
An example of a related compound, 3,5-dihydroxybenzoic acid, forming a salt co-crystal with the antibiotic ciprofloxacin (B1669076) hydrochloride demonstrates the potential of this approach. In this case, a hydrated salt co-crystal was formed, highlighting the role that solvent molecules can play in the crystallization process. researchgate.net Cocrystals of dihydroxybenzoic acids have also been formed with other compounds, such as isoniazid (B1672263) derivatives, where the carboxylic acid group of the benzoic acid derivative interacts with the pyridine (B92270) nitrogen of the isoniazid derivative. nih.gov
Examples of Cocrystal Systems with Dihydroxybenzoic Acids
| Coformer 1 | Coformer 2 | Resulting Structure | Reference |
|---|---|---|---|
| 3,5-Dihydroxybenzoic acid | Ciprofloxacin hydrochloride | Salt co-crystal hydrate | researchgate.net |
| 2,5-Dihydroxybenzoic acid | Isoniazid derivative | Cocrystal | nih.gov |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State
The structure and stability of the crystalline forms of this compound and its cocrystals are governed by a complex network of intermolecular interactions, with hydrogen bonding playing a predominant role. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers or chains. The hydroxyl groups can also participate in hydrogen bonding, acting as both donors and acceptors, further extending the network into two or three dimensions.
In the solid state, the interplay of these hydrogen bonds leads to the formation of specific, recurring patterns known as supramolecular synthons. For carboxylic acids, the most common synthon is the R²₂(8) dimer, where two molecules are held together by two hydrogen bonds between their carboxylic acid groups. In the presence of other functional groups, as in this compound, a variety of other synthons can be formed.
For instance, in cocrystals of dihydroxybenzoic acids with nitrogen-containing heterocyclic compounds, strong O-H···N hydrogen bonds are often observed. researchgate.net The hydroxyl groups can also form hydrogen bonds with other acceptors, leading to a rich and varied hydrogen-bonding landscape. The chlorine atom can also participate in weaker C-H···Cl and Cl···Cl interactions, which can further influence the crystal packing.
The analysis of these hydrogen-bonding networks is crucial for understanding the properties of the crystalline material and for designing new cocrystals with desired characteristics. The strength and directionality of these bonds dictate the packing efficiency, stability, and ultimately the macroscopic properties of the solid.
Common Hydrogen Bonding Motifs
| Donor | Acceptor | Synthon Type |
|---|---|---|
| Carboxylic acid O-H | Carboxylic acid C=O | Homosynthon (Dimer/Catemer) |
| Phenolic O-H | Pyridyl N | Heterosynthon |
| Phenolic O-H | Carbonyl C=O | Heterosynthon |
Computational Chemistry and Cheminformatics for 4 Chloro 3,5 Dihydroxybenzoic Acid Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to modern chemical research. nih.govmdpi.com Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and energy. nih.govacs.org This allows for the calculation of a wide array of molecular properties, including electrostatic potential and molecular orbital energies, which together build a comprehensive profile of the molecule's inherent reactivity. nih.gov For 4-Chloro-3,5-dihydroxybenzoic acid, these calculations can elucidate how the interplay between the electron-donating hydroxyl groups, the electron-withdrawing carboxyl group, and the electronegative chlorine atom defines its chemical character.
Molecular Electrostatic Potential (MEP) is a critical tool for understanding molecular interactions. numberanalytics.com It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. chemrxiv.org This map is invaluable for predicting how a molecule will interact with other entities, as it highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgchemrxiv.org These regions are crucial for noncovalent interactions, such as hydrogen bonding, which are central to drug-receptor binding. researchgate.net
In an MEP map, different colors signify varying levels of electrostatic potential. Typically, red indicates electron-deficient regions (the most positive potential), which are susceptible to nucleophilic attack, while blue and green represent electron-rich regions (negative potential), which are favorable for electrophilic attack. chemrxiv.org
For this compound, an MEP analysis would predict:
Negative Potential (Electron-Rich Zones): Concentrated around the oxygen atoms of the two hydroxyl groups and the carbonyl oxygen of the carboxylic acid. The electronegative chlorine atom would also contribute to a region of negative potential. These sites are prime candidates for forming hydrogen bonds with biological targets (as hydrogen bond acceptors) and interacting with positive charges.
Positive Potential (Electron-Poor Zones): Located around the hydrogen atoms of the hydroxyl groups and the carboxylic acid. These areas are strong hydrogen bond donors.
The table below illustrates the expected MEP characteristics for the compound and their significance in molecular interactions.
| Functional Group/Atom | Expected MEP Region | Predicted Interaction Role |
| Hydroxyl Oxygens (-OH) | Negative (Blue/Green) | Hydrogen Bond Acceptor, Site for Electrophilic Attack |
| Carboxyl Oxygen (C=O) | Negative (Blue/Green) | Hydrogen Bond Acceptor, Site for Electrophilic Attack |
| Chlorine Atom (-Cl) | Negative (Blue/Green) | Halogen Bonding, Interaction with Electrophiles |
| Hydroxyl Hydrogens (-OH) | Positive (Red) | Hydrogen Bond Donor |
| Carboxylic Acid Hydrogen (-COOH) | Positive (Red) | Strong Hydrogen Bond Donor, Acidic Site |
This table is illustrative, based on the general principles of MEP analysis.
Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org This theory, developed by Kenichi Fukui, is a cornerstone of modern organic chemistry for predicting reactivity. wikipedia.org
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, correlating with its nucleophilicity or basicity. numberanalytics.comwikipedia.org
The LUMO is the innermost empty orbital and represents the molecule's ability to accept electrons, correlating with its electrophilicity or acidity. numberanalytics.comwikipedia.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comsciencepublishinggroup.com
For this compound, FMO analysis would help predict its reactive sites. The electron-rich phenyl ring and hydroxyl groups would likely contribute significantly to the HOMO, making them the primary sites for donating electrons in a reaction. Conversely, the electron-withdrawing carboxylic acid group would lower the energy of the LUMO, making it a potential site for accepting electrons.
The following table outlines the significance of FMO parameters.
| Parameter | Definition | Significance in Reactivity Prediction |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a stronger tendency to donate electrons (more nucleophilic). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a stronger tendency to accept electrons (more electrophilic). |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. numberanalytics.com |
This table explains the general principles of FMO analysis.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand) might bind to a macromolecule, such as a protein or nucleic acid. nih.govrsc.org The process involves placing the ligand into the binding site of a target in various orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. acs.org This method helps to quickly screen large libraries of compounds and prioritize those with a higher likelihood of binding to a specific biological target. nih.gov Studies on other benzoic acid derivatives, for instance, have used docking to predict potential inhibitory activity against targets like the main protease of SARS-CoV-2. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to refine the results. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.govmdpi.com This allows researchers to assess the stability of the predicted binding pose and observe how the ligand and protein adjust to each other, offering a more realistic understanding of the interaction than the static picture provided by docking alone. nih.gov
For this compound, docking and MD simulations could be used to screen it against a panel of known drug targets (e.g., kinases, proteases, or receptors) to generate hypotheses about its potential biological activities. The results would highlight the key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the complex.
An illustrative output from a hypothetical docking study is presented below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Potential Hydrogen Bonds |
| Example Kinase A | -8.5 | ASP-145, LYS-33, LEU-83 | Carboxyl group with LYS-33; Hydroxyl group with ASP-145 |
| Example Protease B | -7.9 | GLY-101, HIS-41, CYS-122 | Carboxyl group with HIS-41; Chlorine with backbone amide |
| Example Receptor C | -9.1 | ARG-210, SER-150, PHE-250 | Hydroxyl groups with ARG-210 and SER-150 |
This table is a hypothetical representation of molecular docking results to illustrate the type of data generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a group of compounds and their biological activity. consensus.appnih.gov The fundamental principle is that the structural properties of a molecule determine its activity, and these variations can be modeled to predict the activity of new, untested compounds. researchgate.net
The development of a QSAR model involves several key steps: mdpi.com
Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities is collected.
Descriptor Calculation: Various physicochemical properties—known as molecular descriptors—are calculated for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com
QSAR studies have been successfully applied to benzoic acid derivatives to predict properties like toxicity. nih.gov A QSAR study involving this compound would require synthesizing a library of analogues with variations in substitution patterns and measuring their activity against a specific biological target. The resulting model could then guide the design of more potent compounds.
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | The electronic distribution and reactivity of the molecule. |
| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Wiener Index | The size, shape, and branching of the molecule. |
| Hydrophobic | LogP (Partition Coefficient) | The molecule's affinity for nonpolar vs. polar environments, affecting membrane permeability. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The potential for forming hydrogen bonds with a target. |
This table lists common descriptor types used in QSAR modeling.
In Silico Prediction of Potential Biological Activities and Interaction Mechanisms
The computational methods described above—MEP, FMO, docking, and QSAR—are all components of the broader field of in silico drug discovery. nih.gov These techniques are used to predict the potential biological activities of a chemical entity and to hypothesize its mechanism of action (MoA) at a molecular level. nih.govnih.gov By integrating these approaches, researchers can perform high-throughput virtual screening, a process that computationally evaluates thousands or millions of compounds to identify promising candidates for further investigation. nih.govmdpi.com This strategy significantly accelerates the early phases of drug discovery by focusing laboratory resources on compounds with the highest probability of success.
For this compound, an in silico workflow could predict a range of potential activities. Its structural similarity to other dihydroxybenzoic acids, which are known to possess antimicrobial and antioxidant properties, suggests it may have similar effects. mdpi.com
MEP and FMO analysis would suggest its reactivity and the types of interactions it is likely to form.
Molecular docking against a wide array of proteins associated with various diseases (e.g., cancer, inflammation, bacterial infections) could identify specific targets with high binding affinity. mdpi.com
QSAR models built for related chemical classes could be used to predict its potency or toxicity based on its calculated descriptors.
Through this integrated computational assessment, a detailed profile of this compound's potential biological roles can be constructed, providing a solid foundation for targeted experimental validation.
Biological Activities and Pharmacological Potential of 4 Chloro 3,5 Dihydroxybenzoic Acid and Its Derivatives
Antioxidant Mechanisms and Oxidative Stress Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Phenolic compounds, characterized by their hydroxyl-substituted aromatic rings, are well-known for their antioxidant properties.
In Vitro Assays for Free Radical Scavenging and Antioxidant Capacity
The antioxidant potential of a compound is often initially assessed using a variety of in vitro assays that measure its ability to scavenge synthetic free radicals or reduce oxidized metal ions. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.govnih.gov
In the DPPH assay , antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.govbiorxiv.org The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of its characteristic blue-green color. nih.govzen-bio.com The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of a colored product. nih.govnih.gov
While direct experimental data on the antioxidant capacity of 4-Chloro-3,5-dihydroxybenzoic acid using these assays are not extensively available in the reviewed literature, the activity of its parent compound, 3,5-dihydroxybenzoic acid (3,5-DHBA), and other dihydroxybenzoic acid (DHBA) isomers has been studied. For instance, a study on various hydroxybenzoic acid derivatives showed that 3,5-DHBA exhibited lower antiradical properties in the DPPH assay compared to isomers with ortho- or para-dihydroxylation. nih.gov The antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl groups. nih.gov The presence of a chlorine atom on the aromatic ring of this compound could influence its electron-donating capacity and, consequently, its free radical scavenging activity, though specific studies are needed to confirm this.
Table 1: In Vitro Antioxidant Activity of Related Dihydroxybenzoic Acids
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |
|---|---|
| 2,4-Dihydroxybenzoic acid | > 120,000 |
| 3,5-Dihydroxybenzoic acid | > 1000 |
| 3,4,5-Trihydroxybenzoic acid | 2.42 ± 0.08 |
Data sourced from a comparative study on hydroxybenzoic acid derivatives. nih.gov
Cellular Models for Investigating Antioxidant Defense Pathways
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular antioxidant defense pathways. Cellular models, such as cultured cell lines, provide a more biologically relevant system to study these mechanisms. These models allow for the investigation of a compound's ability to influence the expression and activity of antioxidant enzymes and transcription factors. nih.gov
A key pathway in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
While no studies have directly investigated the effect of this compound on these cellular pathways, research on other phenolic compounds suggests potential mechanisms. For example, some flavonoids have been shown to activate the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant defenses. nih.gov Given its phenolic structure, it is plausible that this compound could modulate these signaling pathways, but further experimental verification is required.
Anti-inflammatory Efficacy and Immunomodulatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to various diseases. The modulation of inflammatory processes is a significant therapeutic strategy.
Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
During inflammation, immune cells like macrophages produce pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov Overproduction of these molecules can lead to tissue damage. Therefore, inhibiting their synthesis is a key target for anti-inflammatory agents.
Direct studies on the effect of this compound on NO and PGE2 production are limited. However, research on a structurally related derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) , provides significant insights. In a study using lipopolysaccharide (LPS)-activated primary microglial cells, LX007 was found to inhibit the production of both NO and PGE2. nih.gov Furthermore, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , which shares the dihydroxy-substituted aromatic core, also repressed the LPS-stimulated production of inflammatory cytokines and PGE2 in RAW264.7 macrophage cells. nih.gov These findings suggest that the dihydroxybenzoic acid scaffold, even with halogen substitutions, is a promising framework for the inhibition of key pro-inflammatory mediators.
Table 2: Effect of a this compound Derivative on Pro-inflammatory Mediator Production
| Compound | Cell Line | Stimulant | Effect on Nitric Oxide (NO) | Effect on Prostaglandin E2 (PGE2) |
|---|---|---|---|---|
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Primary Microglia | LPS | Inhibition | Inhibition |
Data based on a study of a synthesized derivative of this compound. nih.gov
Modulation of Inflammatory Signaling Pathways (e.g., COX-2, iNOS, MAPKs, NF-κB)
The production of NO and PGE2 is regulated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is controlled by upstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov
The aforementioned study on LX007 demonstrated that its inhibitory effect on NO and PGE2 production was associated with the downregulation of iNOS and COX-2 expression in LPS-treated primary microglia. nih.gov Moreover, LX007 was shown to suppress the activation of MAPKs and NF-κB. nih.gov The NF-κB signaling pathway is a critical regulator of inflammatory gene expression, and its inhibition is a hallmark of many anti-inflammatory compounds. nih.gov Similarly, studies on 3,4-dihydroxybenzoic acid have shown its ability to mediate effects through the JNK and p38 MAPK signaling pathways. nih.gov These findings on related compounds strongly suggest that this compound could exert its anti-inflammatory effects by targeting these key signaling cascades.
Effects on Immune Cell Activation (e.g., Microglia, Macrophages)
Microglia and macrophages are key immune cells that play a central role in initiating and resolving inflammation. nih.gov Microglia are the resident immune cells of the central nervous system and their over-activation is implicated in neuroinflammatory diseases. nih.gov
The study on LX007 was conducted specifically in primary microglial cells, demonstrating that this derivative can directly modulate the inflammatory response in these crucial immune cells. nih.gov The ability to inhibit the activation of microglia and the subsequent release of pro-inflammatory mediators is a highly sought-after property for potential neuroprotective agents. Other natural products have also been shown to modulate microglial activation, often by shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov While the specific effects of this compound on macrophage and microglia polarization require further investigation, the data from its derivative are promising.
Anticancer and Antiproliferative Activities
In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines
There is currently a lack of specific data in the reviewed scientific literature detailing the in vitro cytotoxicity and growth inhibition of this compound against various cancer cell lines.
Mechanisms of Cell Death Induction (e.g., Apoptosis, Autophagy)
Impact on Cell Cycle Progression and Senescence
Detailed information regarding the impact of this compound on cell cycle progression and the induction of senescence in cancer cells is not present in the available literature.
Modulation of Cellular Proteostasis and Protein Degradation Systems
There is no specific information available concerning the modulation of cellular proteostasis and protein degradation systems by this compound.
In Vivo Antitumor Efficacy and Pharmacodynamic Studies
Scientific literature lacks specific in vivo studies on the antitumor efficacy and pharmacodynamics of this compound.
Interaction with Specific Receptors in Carcinogenesis (e.g., HCAR1/GPR81)
While the related compound 3,5-dihydroxybenzoic acid is a known agonist for HCAR1 (GPR81) nih.govnih.gov, a receptor involved in cancer cell metabolism nih.gov, there is no direct evidence to date of this compound's interaction with this or other specific receptors in the context of carcinogenesis.
Enzyme Inhibition and Receptor Modulation Studies
Agonistic or Antagonistic Activity at G-Protein Coupled Receptors (e.g., GPR81)
Research into the pharmacological activity of substituted dihydroxybenzoic acids at G-protein coupled receptors (GPCRs) has revealed specific agonistic actions, particularly at the hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81. This receptor is a member of a subfamily of GPCRs predominantly expressed in adipocytes and is activated by endogenous ligands such as lactate (B86563). nih.govnih.gov The activation of GPR81 in adipose tissue leads to the inhibition of lipolysis. nih.gov While extensive research has been conducted on certain isomers, there is a notable lack of specific data in the scientific literature regarding the agonistic or antagonistic activity of This compound at GPR81 or other GPCRs.
The majority of available studies have focused on its structural isomers, namely 3,5-dihydroxybenzoic acid and 3-chloro-5-hydroxybenzoic acid, which have been identified as agonists of GPR81.
Detailed Research Findings on Structural Isomers
3,5-Dihydroxybenzoic acid , a metabolic product of alkylresorcinols found in cereals, has been identified as a specific agonist for GPR81. nih.govechemi.com It has been shown to inhibit lipolysis in wild-type mouse adipocytes, an effect that is absent in HCA1-deficient adipocytes, confirming its specificity. nih.gov The potency of 3,5-dihydroxybenzoic acid as a GPR81 agonist is characterized by an EC₅₀ value of approximately 150 μM. nih.gov Furthermore, in studies on primary cortical neurons, 3,5-dihydroxybenzoic acid, along with other HCAR1 agonists, was found to decrease spontaneous calcium spiking activity by about 40%, indicating a role in modulating neuronal network activity. nih.govnih.gov This effect is mediated through a Giα-protein. nih.govnih.gov
3-Chloro-5-hydroxybenzoic acid (also referred to as 3Cl-HBA or CHBA) has been identified as a potent and selective agonist of GPR81. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that the addition of a chlorine atom at the 3-position of 5-hydroxybenzoic acid significantly increases its potency at GPR81 compared to 3,5-dihydroxybenzoic acid. nih.gov 3-Chloro-5-hydroxybenzoic acid was found to have an EC₅₀ of approximately 16 μM for human GPR81 and was inactive at the related GPR109a receptor at concentrations tested. nih.gov Its agonistic activity is conserved across various preclinical species, though with varying potencies. nih.gov
In functional assays, activation of HCAR1 in primary cortical neurons with 3-chloro-5-hydroxybenzoic acid resulted in a decrease in miniature excitatory postsynaptic current (mEPSC) frequency, an increased paired-pulse ratio, and a decreased firing frequency. nih.govnih.gov These findings suggest that HCAR1 activation by this agonist leads to a downregulation of neuronal activity through presynaptic mechanisms and a reduction in neuronal excitability. nih.govnih.gov The signaling cascade involves both Giα and Giβγ subunits, leading to complex modulation of neuronal network activity through interactions with other Gi-coupled receptors like adenosine (B11128) A1, GABAB, and α2A-adrenergic receptors. nih.govnih.gov In a mouse model of exhaustive exercise, intracerebroventricular injection of 3-chloro-5-hydroxybenzoic acid was found to significantly decrease the swimming time to fatigue, suggesting that activation of brain GPR81 can exacerbate central fatigue. nih.gov
The table below summarizes the agonistic activity of the studied benzoic acid derivatives at GPR81.
| Compound | Receptor | Activity | EC₅₀ (Human) | Key Findings |
| 3,5-Dihydroxybenzoic acid | GPR81 (HCAR1) | Agonist | ~150 μM nih.gov | Specific agonist for HCA1, inhibits lipolysis in adipocytes nih.gov, and decreases spontaneous calcium spiking in cortical neurons. nih.govnih.gov |
| 3-Chloro-5-hydroxybenzoic acid | GPR81 (HCAR1) | Agonist | ~16 μM nih.gov | Potent and selective GPR81 agonist with antilipolytic effects nih.gov, modulates neuronal network activity. nih.govnih.gov |
Pharmacological and Toxicological Investigations of 4 Chloro 3,5 Dihydroxybenzoic Acid
Mechanistic Elucidation of Biological Actions at Molecular and Cellular Levels
Direct mechanistic studies on 4-Chloro-3,5-dihydroxybenzoic acid are not extensively available in the reviewed scientific literature. However, significant research into the closely related isomer, 3-Chloro-5-hydroxybenzoic acid , offers substantial insight into the potential biological targets and cellular effects. This compound has been identified as a selective and potent agonist for the G-protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). nih.govsigmaaldrich.cnapexbt.com
GPR81 is a receptor for lactate (B86563) and other hydroxycarboxylic acids. nih.gov Its activation is coupled to an inhibitory G-protein (Gαi), which leads to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. medchemexpress.com This mechanism is central to its biological effects. For instance, the activation of GPR81 in adipocytes (fat cells) by agonists leads to the inhibition of lipolysis, the process by which triglycerides are broken down into free fatty acids. apexbt.comnih.gov
Structural and functional studies have elucidated the basis for this activity. The binding of an agonist like 3-Chloro-5-hydroxybenzoic acid occurs within an orthosteric binding pocket of the receptor. plos.org The presence and position of the chloro and hydroxyl groups on the benzoic acid ring are critical for selectivity and potency. Research comparing various substituted hydroxybenzoic acids found that the chloro-derivative, 3-Chloro-5-hydroxybenzoic acid, exhibited significantly increased GPR81 activity compared to the non-chlorinated parent compound, 3,5-dihydroxybenzoic acid. nih.gov
In neuronal cells, activation of HCAR1 with agonists, including 3-Chloro-5-hydroxybenzoic acid, has been shown to modulate network activity. jneurosci.org This includes decreasing the frequency of miniature excitatory postsynaptic currents (mEPSCs), reducing spontaneous calcium spiking, and decreasing neuronal firing frequency, effects mediated through the Gαi protein pathway. jneurosci.org
The table below summarizes the potency of 3-Chloro-5-hydroxybenzoic acid and its parent compound at the human GPR81 receptor.
| Compound | Target | Action | Potency (EC₅₀) |
| 3-Chloro-5-hydroxybenzoic acid | hGPR81 (HCAR1) | Agonist | ~16 µM nih.govapexbt.com |
| 3,5-Dihydroxybenzoic acid | hGPR81 (HCAR1) | Agonist | ~150 µM nih.gov |
This interactive table provides data on the activity of a closely related isomer at the GPR81 receptor.
Given that this compound shares the same molecular formula and functional groups, it is plausible that it may also interact with HCAR family receptors, although its specific activity and selectivity remain to be determined by empirical studies.
In Vivo Pharmacological Studies and Efficacy Assessment in Disease Models
There are no specific in vivo pharmacological studies or efficacy assessments for this compound found in the existing literature. However, its isomer, 3-Chloro-5-hydroxybenzoic acid , has been evaluated in several animal models due to its established role as a GPR81 agonist.
In a key study, oral administration of 3-Chloro-5-hydroxybenzoic acid to mice demonstrated significant effects on lipolysis, resulting in a marked reduction in circulating free fatty acids. nih.gov This finding underscores the potential for selective GPR81 agonists to influence lipid metabolism, a key aspect in managing conditions like dyslipidemia. sigmaaldrich.cnnih.gov
The compound has also been investigated in models of neurological conditions. In a mouse model of cerebral ischemia-reperfusion, the administration of 3-Chloro-5-hydroxybenzoic acid at reperfusion did not appear to confer a significant neuroprotective effect, suggesting that the beneficial effects of lactate in this context may stem from its metabolic role rather than GPR81 signaling. frontiersin.org Conversely, in a study on exercise-induced central fatigue, intracerebroventricular injection of the compound into mice was found to decrease the time to exhaustion. nih.gov This effect was linked to the activation of GPR81 in the brain, which in turn increased inhibitory neurotransmission, suggesting that the lactate-GPR81 signaling pathway plays a role in modulating central fatigue. nih.gov
The table below details the findings from in vivo studies using the isomer 3-Chloro-5-hydroxybenzoic acid.
| Disease/Condition Model | Animal Model | Compound Tested | Key Finding | Reference |
| Dyslipidemia (Lipolysis) | Mouse | 3-Chloro-5-hydroxybenzoic acid | Significantly reduced free fatty acids at a 30 mg/kg dose. | nih.gov |
| Cerebral Ischemia-Reperfusion | Mouse | 3-Chloro-5-hydroxybenzoic acid | Did not show a relevant protective effect on lesion size. | frontiersin.org |
| Exercise-Induced Central Fatigue | Mouse | 3-Chloro-5-hydroxybenzoic acid | Decreased swimming time to fatigue, aggravating central fatigue. | nih.gov |
This interactive table summarizes the in vivo efficacy assessments of an isomer of the target compound.
These studies highlight the systemic effects that can be achieved through GPR81 agonism, providing a framework for potential future in vivo investigations of this compound.
Metabolic Fate and Biotransformation Pathways in Biological Systems
Specific metabolic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been identified. However, general principles of the biotransformation of related compounds, such as chlorinated phenols and hydroxybenzoic acids, can provide a predictive basis for its likely metabolic fate.
Chlorinated phenols are typically absorbed following oral, dermal, or inhalation exposure and are distributed primarily to the liver and kidneys. canada.ca The primary route of elimination is through the urine. canada.canih.gov Metabolism is a key step preceding excretion and generally involves conjugation reactions. In the liver, the phenolic hydroxyl groups can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that are more easily excreted. canada.ca
The biotransformation of chlorinated aromatic compounds can also involve pathways such as hydroxylation and dechlorination, often mediated by microbial enzymes or metabolic systems within an organism. nih.govresearchgate.net It is also possible for the metabolism of certain chlorophenols to result in the formation of more toxic intermediates, such as hydroquinones. canada.ca
Cytotoxicity and Safety Profiling in Non-Targeted Cells and Organisms
Direct cytotoxicity and safety data for this compound are not available. The toxicological profile must be inferred from data on the broader class of chlorophenols and related dihydroxybenzoic acid compounds.
Chlorophenols are recognized as a class of environmental contaminants due to their widespread use and persistence. medwinpublishers.comnih.govresearchgate.net In general, their toxicity tends to increase with the degree of chlorination. canada.canih.gov A primary mode of toxic action for these compounds is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. nih.gov While not conclusively shown to be mutagens or carcinogens, some chlorophenols may act as tumor promoters, and the immune system is particularly sensitive to their effects. nih.gov
For the related isomer, 3-Chloro-5-hydroxybenzoic acid , a commercial supplier reports hazard classifications that include acute oral toxicity, skin irritation, and the potential for serious eye damage. sigmaaldrich.cn
In contrast, non-chlorinated dihydroxybenzoic acids have been evaluated for their effects on non-targeted cells. For example, 3,4-dihydroxybenzoic acid showed no significant toxicity to human keratinocyte (HaCaT) cells at concentrations up to 200 µg/mL. mdpi.com Furthermore, studies on more complex derivatives of 2,4-dihydroxybenzoic acid have demonstrated high selectivity, showing significant cytotoxicity against various cancer cell lines while having almost no effect on a non-cancerous human embryonic kidney cell line (HEK-293) or on Danio rerio (zebrafish) embryos in acute toxicity tests. mdpi.com
This suggests that while the chlorophenol structure imparts a general level of toxicity, the dihydroxybenzoic acid scaffold may be well-tolerated by non-targeted cells, but specific testing on this compound is required for a definitive safety profile.
Structure Activity Relationship Sar Studies of 4 Chloro 3,5 Dihydroxybenzoic Acid Analogs
Systematic Evaluation of Substituent Effects on Biological Activity
Derivatives of aromatic carboxylic acids, such as 4-Chloro-3,5-dihydroxybenzoic acid, are recognized as physiologically active substances. The introduction of a hydroxyl group and halogen atoms into the aromatic ring has been shown to significantly enhance their activity. For instance, the synthesis of 3,5-dihalogeno-4-hydroxybenzoic acid esters has provided a platform for creating a variety of derivatives. These esters readily react with other chemical entities, allowing for the exploration of a wide range of functionalizations. researchgate.net
One area of investigation has been the modification of the hydroxyl groups. For example, methylation of 3,5-dihalogeno-4-hydroxybenzoic acid methyl esters to form 4-methoxy-3,5-dihalogeno-benzoic acid derivatives has been successfully achieved. These methoxy (B1213986) derivatives can be further converted into hydrazides, which serve as versatile intermediates for creating more complex molecules, such as pyrazole (B372694) and oxadiazole derivatives. researchgate.net The growth stimulant activity of these synthesized compounds has been a subject of preliminary screening. researchgate.net
The following table summarizes the types of derivatives synthesized from dihalogeno-4-hydroxy-benzoic acids, which share a similar substitution pattern with the target compound.
| Base Compound | Derivative Type | Resulting Compound Class | Potential Application |
| 3,5-Dihalogeno-4-hydroxybenzoic acid esters | Nucleophilic substitution at hydroxyl group | 4-(4-methyl-benzenesulfonylamino-carbonyloxy)-benzoic acid esters | Physiologically active substances |
| 3,5-Dihalogeno-4-hydroxybenzoic acid esters | Methylation of hydroxyl group | 4-Methoxy-3,5-dihalogeno-benzoic acid methyl esters | Intermediates for further synthesis |
| 4-Methoxy-3,5-dihalogeno-benzoic acid hydrazides | Reaction with acetylacetone (B45752) | (3,5-Dichloro-4-methoxy-phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methanone | Physiologically active compounds |
| 4-Methoxy-3,5-dihalogeno-benzoic acid hydrazides | Heterocyclization with CS2 | 5-(3,5-Dihalogeno-4-methoxy-phenyl)-3H- researchgate.netresearchgate.netnih.govoxadiazole-2-thiones | Physiologically active compounds |
Investigation of Positional Isomerism and Stereochemical Influence on Pharmacological Profiles
The spatial arrangement of atoms within a molecule, including positional isomerism and stereochemistry, plays a crucial role in its interaction with biological targets and, consequently, its pharmacological profile.
Positional Isomerism: The relative positions of the chloro and dihydroxy substituents on the benzoic acid ring are critical determinants of biological activity. While direct SAR studies on this compound are limited in the public domain, the existence of its positional isomer, 3-Chloro-4,5-dihydroxybenzoic acid, highlights the importance of substituent placement. nih.gov The different electronic and steric environments created by varying the positions of the chloro and hydroxyl groups can lead to distinct pharmacological and toxicological profiles.
Stereochemical Influence: Although this compound itself is not chiral, the introduction of chiral centers through derivatization can lead to stereoisomers with potentially different biological activities. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different potencies and even different pharmacological effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, in the design of new analogs of this compound that incorporate chiral moieties, the stereochemistry must be carefully considered to optimize therapeutic outcomes.
Development of Predictive Models for Rational Drug Design Based on SAR Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of newly designed molecules, thereby streamlining the drug discovery process.
While specific QSAR models for this compound analogs are not yet widely reported, the principles of QSAR are directly applicable. A typical QSAR study involves:
Data Set Compilation: Assembling a series of structurally related compounds with their corresponding biological activity data.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different physicochemical properties such as steric, electronic, and hydrophobic characteristics.
Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the predictive power of the model using both internal and external validation techniques.
Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions to the Field of Halogenated Hydroxybenzoic Acid Research
Halogenated hydroxybenzoic acids are a class of compounds recognized for their diverse physiological activities. Research has shown that the introduction of halogen atoms into the aromatic ring of hydroxybenzoic acids can significantly modulate their biological and chemical properties. researchgate.net The parent compound, 4-hydroxybenzoic acid, and its derivatives are known for their use as preservatives and their antioxidant and antimicrobial properties. globalresearchonline.netnih.govresearchgate.net Similarly, the non-halogenated analog, 3,5-dihydroxybenzoic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals and specialty polymers and is a known agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, playing a role in metabolic regulation. guidechem.cominnospk.comnih.gov
The key contribution of 4-Chloro-3,5-dihydroxybenzoic acid to this field is its unique molecular architecture. It combines the functional features of 3,5-dihydroxybenzoic acid with the electronic and steric influence of a chlorine atom at the C4 position. ontosight.ai This specific substitution pattern is significant for several reasons:
Electronic Modulation : The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and hydroxyl groups, potentially altering the molecule's pKa and its interaction with biological targets compared to its non-halogenated counterpart. ontosight.ai
Lipophilicity : The presence of chlorine increases the lipophilicity of the molecule, a critical parameter in drug design that affects membrane permeability and metabolic stability.
Synthetic Scaffold : It provides a novel scaffold for synthetic chemistry. The defined positions of the chloro and hydroxyl groups offer specific sites for further chemical modification, enabling the creation of a new library of derivatives that are inaccessible from other precursors.
While direct research on this compound is limited, its existence provides a critical link for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effect of mono-chlorination in the 3,5-dihydroxybenzoic acid series.
A summary of the known physicochemical properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₅ClO₄ |
| Molecular Weight | 188.57 g/mol |
| Melting Point | 250-251 °C |
| Boiling Point | 415.7 °C at 760 mmHg |
| Density | 1.702 g/cm³ |
| Flash Point | 205.2 °C |
| Vapor Pressure | 1.17E-07 mmHg at 25°C |
| (Data sourced from multiple chemical property databases). echemi.commyskinrecipes.com |
Identification of Remaining Scientific Challenges and Unexplored Research Avenues
Despite its potential, the field is faced with a primary challenge: a significant lack of dedicated research on this compound. This gap presents numerous opportunities for future investigation.
Optimized Synthesis : While general synthetic pathways such as the chlorination and hydroxylation of benzoic acid derivatives can be proposed, specific, high-yield, and scalable synthetic routes for this compound are not well-documented in current literature. ontosight.aiorgsyn.org Developing and optimizing these synthetic methods, potentially starting from precursors like 4-chlorobenzoic acid or 4-chloro-3,5-dinitrobenzoic acid, is a fundamental challenge that must be addressed to enable further study. guidechem.com
Comprehensive Characterization : Beyond basic physical properties, a thorough physicochemical characterization is needed. echemi.com This includes experimental determination of its acid dissociation constant (pKa), detailed solubility studies in various solvent systems, and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to create a complete reference profile.
Biological Activity Screening : The most significant unexplored avenue is the systematic evaluation of its biological activity. Based on its structural analogs, several hypotheses can be formulated for testing:
Receptor Binding Assays : Given that 3,5-dihydroxybenzoic acid is an agonist for the HCA1 receptor, it is crucial to investigate whether this compound acts as an agonist, antagonist, or has no effect on this and related receptors. nih.gov
Antimicrobial and Antifungal Activity : Hydroxybenzoic acids and their derivatives are known antimicrobials. researchgate.netmdpi.com Screening against a panel of clinically relevant bacteria and fungi could reveal novel antimicrobial properties.
Antioxidant and Anti-inflammatory Potential : The dihydroxy-phenolic structure suggests potential antioxidant activity. globalresearchonline.net Cellular assays are needed to quantify this potential and to explore any associated anti-inflammatory effects.
Cytotoxicity and Anticancer Effects : Many phenolic compounds exhibit effects on cell proliferation. nih.gov Testing against various cancer cell lines could uncover potential as an anticancer agent or a lead compound for oncological research.
Prospects for Translational Research and Potential Applications of this compound
The prospects for translating research on this compound into practical applications are promising, largely extrapolated from the utility of its close chemical relatives.
Pharmaceutical Development : Its role as a chemical intermediate is perhaps its most immediate application. The parent compound, 3,5-dihydroxybenzoic acid, is a key starting material for synthesizing drugs like Bromoprim (an antibacterial) and the stilbenoid Resveratrol (known for its antioxidant properties). guidechem.com Consequently, this compound could serve as a precursor for novel, halogenated analogs of these and other active pharmaceutical ingredients (APIs). The inclusion of chlorine may enhance drug efficacy, alter the metabolic profile, or improve pharmacokinetic properties.
Advanced Materials Science : In polymer chemistry, 3,5-dihydroxybenzoic acid is used to create highly branched polymers and synthetic resins. guidechem.cominnospk.com this compound could be explored as a specialty monomer. The presence of chlorine may confer desirable properties such as increased thermal stability or flame retardancy to the resulting polymers, making them suitable for high-performance applications in electronics or aerospace.
Agrochemicals : The structural motif of hydroxybenzoic acid is found in various agrochemicals. For instance, 3,5-dihydroxybenzoic acid can be a starting point for synthesizing plant growth regulators. guidechem.com Derivatives of dihalogeno-4-hydroxy-benzoic acids have also demonstrated growth stimulant activity. researchgate.net This suggests that this compound and its derivatives could be investigated for use as novel herbicides, fungicides, or plant growth regulators, potentially offering new modes of action or improved environmental profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
